molecular formula C23H23N5O5 B11150778 3-{3-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one

3-{3-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11150778
M. Wt: 449.5 g/mol
InChI Key: DWFFAMVZROPOBJ-UHFFFAOYSA-N
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Description

3-{3-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a benzodioxin ring, a piperazine moiety, and a benzotriazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxin ring can yield quinones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

3-{3-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The benzodioxin ring and piperazine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{3-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one lies in its combination of the benzodioxin ring, piperazine moiety, and benzotriazinone core. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H23N5O5

Molecular Weight

449.5 g/mol

IUPAC Name

3-[3-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C23H23N5O5/c29-21(9-10-28-22(30)16-5-1-2-6-17(16)24-25-28)26-11-13-27(14-12-26)23(31)20-15-32-18-7-3-4-8-19(18)33-20/h1-8,20H,9-15H2

InChI Key

DWFFAMVZROPOBJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCN2C(=O)C3=CC=CC=C3N=N2)C(=O)C4COC5=CC=CC=C5O4

Origin of Product

United States

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